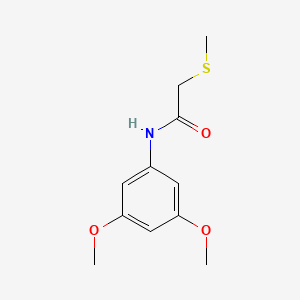

N-(3,5-dimethoxyphenyl)-2-(methylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-dimethoxyphenyl)acetamide” is a chemical compound with the linear formula C10H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethoxyphenyl)acetamide” is represented by the linear formula C10H13NO3 . It has a molecular weight of 195.22 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dimethoxyphenyl)acetamide” are not well-documented .Aplicaciones Científicas De Investigación

Synthesis of Aza-Peptides

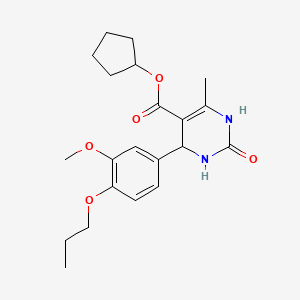

“N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . These Ddz-protected hydrazines are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom . They are of great interest due to their increased resistance to proteolytic degradation and their ability to induce conformational changes .

Drug Design

The properties of aza-peptides make them attractive tools for structure-activity relationship studies and drug design . The Ddz-protected hydrazines, synthesized using “N-(3,5-dimethoxyphenyl)-2-methylthioacetamide”, have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza-containing peptidomimetics .

Anticancer Research

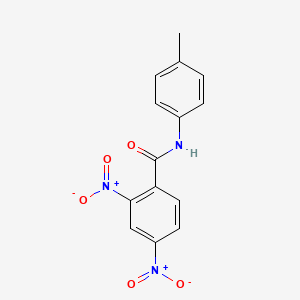

A compound known as N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) was synthesized using “N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . This compound exhibited in vitro antiproliferative activity on various cancer cell lines, including MCF-7, HT29, and HL60 . No signs of toxicity were observed in mice even after being administered the highest dose of G4 .

Synthesis of Organic Compounds

“N-(3,5-dimethoxyphenyl)-2-methylthioacetamide” is used in the synthesis of various organic compounds . For example, it is used in the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Safety and Hazards

Mecanismo De Acción

Target of Action

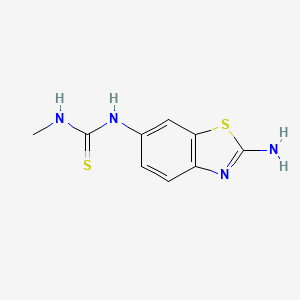

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase in humans .

Biochemical Pathways

Compounds with similar structures, such as dimethoxybenzenes, are known to be involved in various biochemical pathways .

Pharmacokinetics

It’s worth noting that compounds with similar structures can have varying bioavailability and pharmacokinetic properties .

Result of Action

Compounds with similar structures have been shown to have various effects, such as repelling marine bacteria and inhibiting the attachment and growth of microalgae .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

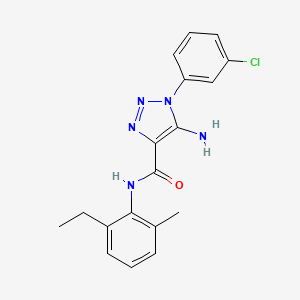

N-(3,5-dimethoxyphenyl)-2-methylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-14-9-4-8(5-10(6-9)15-2)12-11(13)7-16-3/h4-6H,7H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKDNISELOUSRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2-methylthioacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)

![ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)

![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)

![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)

![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)

![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)